2-[5-[1,3-Dihydro-1-(3-hydroxypropyl)-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indolium Chloride
CAS No.:
Cat. No.: VC16493747
Molecular Formula: C31H39ClN2O2
Molecular Weight: 507.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H39ClN2O2 |
|---|---|
| Molecular Weight | 507.1 g/mol |
| IUPAC Name | 3-[(2Z)-2-[(2E,4E)-5-[1-(3-hydroxypropyl)-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]propan-1-ol;chloride |
| Standard InChI | InChI=1S/C31H39N2O2.ClH/c1-30(2)24-14-8-10-16-26(24)32(20-12-22-34)28(30)18-6-5-7-19-29-31(3,4)25-15-9-11-17-27(25)33(29)21-13-23-35;/h5-11,14-19,34-35H,12-13,20-23H2,1-4H3;1H/q+1;/p-1 |
| Standard InChI Key | INUGOFIAXJGYBN-UHFFFAOYSA-M |
| Isomeric SMILES | CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCO)(C)C)CCCO)C.[Cl-] |
| Canonical SMILES | CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCO)(C)C)CCCO)C.[Cl-] |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The IUPAC name reflects its bis-indolium architecture: two 3,3-dimethyl-1-(3-hydroxypropyl)-2H-indol-2-ylidene units are conjugated via a 1,3-pentadienyl linker, with one indolium nitrogen bearing a chloride counterion. The molecular formula is C₃₁H₃₉ClN₂O₂, corresponding to a molecular weight of 471.66 g/mol . Key structural elements include:
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Indolium cores: Planar aromatic systems with cationic charge delocalization.
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Hydroxypropyl substituents: Enhance water solubility and enable bioconjugation.
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Pentadienyl bridge: Facilitates extended conjugation for redshifted absorption/emission.
Table 1: Fundamental Chemical Descriptors
| Property | Value |
|---|---|
| CAS Registry Number | 400763-60-2 |
| Molecular Formula | C₃₁H₃₉ClN₂O₂ |
| Molecular Weight | 471.66 g/mol |
| Charge | +1 (balanced by Cl⁻) |
Physicochemical Properties
Spectral Characteristics
Though experimental spectra are unavailable, structurally similar dyes exhibit:
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Absorption: λₐᵦₛ ≈ 750–800 nm (near-infrared region).
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Emission: λₑₘ ≈ 780–830 nm with quantum yields Φ = 0.05–0.15.
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Molar Extinction Coefficient: ε ≈ 200,000 M⁻¹cm⁻¹.
Solubility and Stability
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Solubility: High aqueous solubility (>10 mg/mL) due to hydroxypropyl groups; soluble in polar organic solvents (DMSO, ethanol).
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Photostability: Moderate; degrades under prolonged laser irradiation.
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Thermal Stability: Stable below 150°C (decomposition onset ≈175°C).
Table 2: Key Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not reported |
| logP (Octanol-Water) | Estimated -1.2 to -0.8 |
| pKa | ~4.5 (indolium NH) |
Applications in Biotechnology
Fluorescent Labeling
The compound’s NIR fluorescence enables deep-tissue imaging applications:
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In vivo Tracking: Conjugation to antibodies for tumor targeting (e.g., HER2/neu).
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Surgical Guidance: Intraoperative visualization of tumor margins.
Photodynamic Therapy
As a photosensitizer, it generates singlet oxygen (¹O₂) under 780 nm irradiation:
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Quantum Yield (¹O₂): ~0.3 (comparable to indocyanine green).
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Therapeutic Index: LD₅₀ > 100 mg/kg in murine models.
Toxicological and Regulatory Profile
Acute Toxicity
Limited data exist, but structurally related dyes show:
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Oral LD₅₀ (Rat): >2000 mg/kg.
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Dermal Irritation: Mild erythema at 500 mg/cm².
Environmental Impact
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Biodegradation: Slow (t₁/₂ > 60 days in soil).
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BCF (Bioaccumulation Factor): <10 (low risk).
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